molecular formula C11H15N3O7S2 B8516521 n-(4-Methanesulfonylamino-2-sulfamoylphenyl)malonamic acid methyl ester

n-(4-Methanesulfonylamino-2-sulfamoylphenyl)malonamic acid methyl ester

Cat. No.: B8516521
M. Wt: 365.4 g/mol
InChI Key: QLGZATYIFMCBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methanesulfonylamino-2-sulfamoylphenyl)malonamic acid methyl ester is a useful research compound. Its molecular formula is C11H15N3O7S2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15N3O7S2

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 3-[4-(methanesulfonamido)-2-sulfamoylanilino]-3-oxopropanoate

InChI

InChI=1S/C11H15N3O7S2/c1-21-11(16)6-10(15)13-8-4-3-7(14-22(2,17)18)5-9(8)23(12,19)20/h3-5,14H,6H2,1-2H3,(H,13,15)(H2,12,19,20)

InChI Key

QLGZATYIFMCBJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-5-methanesulfonylamino-benzenesulfonamide (prepared as described in Example 1d, 1.70 kg, 6.40 mol) was dissolved in tetrahydrofuran (35 L), and was then cooled to 0° C. Methyl 3-chloro-3-oxopropionate (792 mL, 7.40 mol) was added slowly, and the resulting mixture was then allowed to warm to 23° C. and stirred for 2 days. The solvent was removed in vacuo, and the residue was then diluted with water (4 L) and saturated aqueous sodium bicarbonate solution (2 L). The resulting solid was filtered, and was then washed with water (5 L). The solid was suspended in hot methanol (15 mL/g), and was then cooled to 23° C. and filtered to afford the desired product, N-(4-methanesulfonylamino-2-sulfamoyl-phenyl)-malonamic acid methyl ester (1.68 kg, 4.61 mol, 72%), as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ: 3.02 (3H, s), 3.60 (2H, s), 3.66 (3H, s), 7.38 (1H, dd, J1=2.3 Hz, J2=8.6 Hz), 7.53 (2H, bs), 7.73 (1H, d, J=2.4 Hz), 7.83 (1H, d, J=8.7 Hz), 9.43 (1H, s), 9.99 (1H, s).
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Synthesis routes and methods II

Procedure details

reducing the N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester (III), via a catalyst in the presence of an polar aprotic solvent or polar aprotic solvent mixture, to form N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester (IV), wherein the aprotic solvent is selected from the group consisting of DMF, DMA, THF, NMP or solvent mixtures thereof, and is more preferably a solvent mixture, and d. mesylating the N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester (IV), via addition of methanesulfonyl chloride to a suspension of N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester (IV) and pyridine to form the intermediate compound N-(4-methanesulfonylamino-2-sulfamoyl-phenyl)-malonamic acid methyl ester (V).
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